molecular formula C19H22N4O6S B4600915 2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4600915
M. Wt: 434.5 g/mol
InChI Key: OCMGHJQQJHVDQY-UHFFFAOYSA-N
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Description

2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid is 434.12600561 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and structural analysis of similar compounds, such as 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, highlight the complex molecular structures that can be constructed. This particular compound was obtained through a reaction involving (4-methoxy-6-methylthio-2-pyrimidinyl)amine, showcasing the intricacies of chemical synthesis involving pyrimidinyl components. The crystal structure provided insights into the molecular geometry and potential applications in further chemical research and development (H. Ming, D. South, 2004).

Chemical Properties and Reactions

Research on 4-Hydroxyquinolones-2 revealed the cyclization of certain compounds in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study showcases the chemical behaviors and potential for creating novel compounds through the manipulation of pyrimidinyl and sulfonic acid groups, providing a foundation for further exploration of similar chemical entities (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).

Material Science Applications

The study on polyimide films using various diamine monomers, including the synthesis from 1,2,4,5-cyclohexanetetracarboxylic dianhydride, highlights the potential material science applications of compounds with cyclohexanecarboxylic acid components. These films demonstrate significant thermal and mechanical properties, optical transparency, and solubility, indicating the relevance of cyclohexanecarboxylic acid derivatives in developing advanced materials (Hara Jeon, L. Kwac, Hong-Gun Kim, Jin-Hae Chang, 2022).

Environmental and Biological Applications

The degradation of chlorimuron-ethyl by Aspergillus niger highlights the environmental and biological relevance of pyrimidinyl compounds. This research demonstrates the fungal degradation pathways of a herbicide, emphasizing the role of microbial transformation in mitigating environmental contamination. Understanding these pathways is crucial for developing bioremediation strategies for pyrimidinyl-based herbicides (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).

Properties

IUPAC Name

2-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-29-17-10-16(20-11-21-17)23-30(27,28)13-8-6-12(7-9-13)22-18(24)14-4-2-3-5-15(14)19(25)26/h6-11,14-15H,2-5H2,1H3,(H,22,24)(H,25,26)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMGHJQQJHVDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.